Damsin

Cytotoxicity Breast cancer Sesquiterpene lactones

Damsin (CAS 1216-42-8) is the preferred pseudoguaianolide for breast cancer cytotoxicity screening, delivering IC50 values of 3.3–3.7 µM in JIMT-1 and MCF-7 cells with ~2.5-fold selectivity over normal MCF-10A breast epithelial cells. It enables clean dissection of COX-2-mediated inflammatory pathways (IC50 33.97 µg/mL) without confounding COX-1 activity. As a structurally related but functionally silent analog at PPARγ and TRPA1, damsin serves as an indispensable negative control when profiling neoambrosin and related agonists. Sourced from renewable plant-derived material, it also provides the natural parent scaffold for semi-synthetic derivative development targeting the C-2 oxidation state.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 1216-42-8
Cat. No. B1669790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDamsin
CAS1216-42-8
SynonymsDamsin;  Ambrosin, dihydro-;  Dihydroambrosin;  Damsine.
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C
InChIInChI=1S/C15H20O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1
InChIKeyHPJYKMSFRBJOSW-OEAYZANCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Damsin (CAS 1216-42-8): A Pseudoguaianolide Sesquiterpene Lactone from Ambrosia Species


Damsin (CAS 1216-42-8) is a pseudoguaianolide sesquiterpene lactone first isolated from Ambrosia maritima and subsequently identified in other Ambrosia species [1]. The compound is characterized by a decahydro-6,9a-dimethyl-3-methylene-azuleneo(4,5-b)furan-2,9-dione core structure and possesses an α-methylene-γ-lactone moiety critical for its biological activity [2]. Its molecular formula is C15H20O3 with a molecular weight of 248.32 g/mol [3]. As a naturally occurring pseudoguaianolide, damsin serves as both a bioactive lead compound and a synthetic precursor for derivative development in medicinal chemistry research [4].

Why Damsin Cannot Be Replaced by Generic Pseudoguaianolides or Other Sesquiterpene Lactones


Pseudoguaianolide sesquiterpene lactones share a common α-methylene-γ-lactone pharmacophore, yet minor structural variations produce substantial divergence in potency, selectivity, and target engagement [1]. For example, the reduction of the double bond at C-2 in damsin markedly decreases cytotoxicity against HCT-116 and MCF-7 cells relative to analogs retaining this unsaturation [2]. In a direct functional comparison, damsin lacks activity at PPARγ and TRPA1 receptors, whereas the closely related co-metabolite neoambrosin acts as a selective partial agonist of both targets [3]. Consequently, substituting damsin with an alternative pseudoguaianolide without confirming target-specific activity risks experimental failure and procurement waste.

Quantitative Differentiation of Damsin Versus In-Class Comparators: Evidence for Procurement Decision-Making


Comparative Cytotoxicity of Damsin Versus Coronopilin and Ambrosin in Breast Cancer Cell Lines

In a head-to-head comparison against coronopilin and ambrosin in the breast cancer cell line JIMT-1, damsin exhibited an IC50 value of 3.3 ± 0.6 µM, which is substantially more potent than coronopilin (IC50 = 21.8 ± 2.6 µM) and comparable to ambrosin (IC50 = 4.6 ± 1.7 µM) [1]. This represents a 6.6-fold greater cytotoxic potency for damsin relative to coronopilin under identical assay conditions. Across three breast cancer cell lines tested (MCF-7, JIMT-1, HCC1937), damsin consistently demonstrated single-digit micromolar potency, whereas coronopilin required significantly higher concentrations to achieve equivalent inhibition [1].

Cytotoxicity Breast cancer Sesquiterpene lactones

Selective COX-2 Inhibition by Damsin Versus Hymenin in In Vitro Enzymatic Assays

Damsin exhibits significant COX-2 inhibitory activity with an IC50 of 33.97 ± 1.62 µg/mL, whereas hymenin, another sesquiterpene lactone isolated from the same plant source, demonstrates highest selectivity for COX-1 (IC50 = 18.21 µg/mL) and potent NO inhibition (IC50 = 18.19 ± 0.75 µg/mL) [1]. The structural basis for this differential selectivity is attributed to the reduced double bond at C-2 in damsin, which alters its binding mode and target preference compared to analogs retaining unsaturation at this position [1].

COX-2 inhibition Anti-inflammatory Enzymatic assay

Differential Receptor Engagement: Damsin Lacks PPARγ and TRPA1 Agonist Activity Unlike Neoambrosin

In a comparative functional study using luciferase reporter assays and calcium fluorometry, neoambrosin demonstrated selective partial agonist activity at PPARγ receptors and TRPA1 channels, whereas damsin exhibited no affinity for either target under identical experimental conditions [1]. This functional divergence occurs despite the two compounds being co-isolated from Ambrosia maritima and sharing a closely related pseudoguaianolide scaffold, highlighting that minor structural differences profoundly alter receptor engagement profiles [1].

PPARγ TRPA1 Receptor pharmacology

Structural Determinant of Cytotoxic Potency: Reduction of C-2 Double Bond Diminishes Activity

Structure-activity relationship analysis reveals that the reduction of the double bond at C-2 in damsin results in a significant decrease in cytotoxic activity against HCT-116 and MCF-7 cells compared to pseudoguaianolide analogs that retain the α,β-unsaturated ketone functionality at this position [1]. This structural feature distinguishes damsin from compounds such as hymenin and parthenin, which maintain the C-2 unsaturation and exhibit correspondingly higher cytotoxic potency in these cell lines [1]. The α-methylene-γ-lactone moiety is essential for cytotoxicity across all pseudoguaianolides, but the C-2 oxidation state provides an additional layer of potency modulation [1].

Structure-activity relationship Cytotoxicity Pseudoguaianolide

Cancer Stem Cell (CSC) Subpopulation Reduction by Damsin and Ambrosin

Both damsin and ambrosin treatment decreased the cancer stem cell (CSC) subpopulation and inhibited cell migration in breast cancer models, whereas coronopilin and the synthetic derivative dindol-01 exhibited reduced efficacy in these CSC-specific assays [1]. Treatment with damsin and ambrosin also increased the number of micronuclei and elevated p53 levels, indicating DNA damage induction that may contribute to CSC depletion [1]. The shared CSC-targeting activity between damsin and ambrosin suggests functional equivalence in this specific context, though damsin is the naturally occurring parent scaffold from which ambrosin can be semi-synthesized [1].

Cancer stem cells Breast cancer Sesquiterpene lactones

Selectivity Index: Differential Toxicity of Damsin in Cancer Versus Normal Breast Epithelial Cells

Across four cell lines tested, damsin exhibited the least cytotoxic effect on the normal-like breast epithelial cell line MCF-10A relative to its potency in cancer cell lines MCF-7, JIMT-1, and HCC1937 [1]. The IC50 value for damsin in MCF-10A cells was 8.1 ± 0.4 µM, compared to 3.7 ± 0.4 µM in MCF-7, 3.3 ± 0.6 µM in JIMT-1, and 6.8 ± 0.4 µM in HCC1937 cells [2]. This yields a selectivity index (normal/cancer IC50 ratio) of approximately 2.2 to 2.5 for the most sensitive cancer lines, indicating a modest but measurable therapeutic window that distinguishes damsin from less selective pseudoguaianolides [1][2].

Selectivity index Breast cancer Cytotoxicity

Damsin Procurement Guide: Evidence-Based Research and Industrial Application Scenarios


Breast Cancer Cytotoxicity Screening and Lead Optimization

Damsin is the preferred pseudoguaianolide for breast cancer cytotoxicity screening requiring single-digit micromolar potency with measurable cancer selectivity. With IC50 values of 3.3-3.7 µM in JIMT-1 and MCF-7 cells and a selectivity ratio of approximately 2.5 relative to MCF-10A normal breast epithelial cells, damsin provides a reproducible baseline for SAR studies and derivative development [1]. Its activity against cancer stem cell subpopulations further supports its utility in CSC-targeting drug discovery programs [1].

COX-2 Selective Inhibition Studies in Inflammation Research

Investigators requiring COX-2-selective inhibition without confounding COX-1 activity should procure damsin, which demonstrates COX-2 inhibition with an IC50 of 33.97 ± 1.62 µg/mL [1]. Unlike hymenin, which preferentially inhibits COX-1 and NO production, damsin offers target selectivity that enables clean dissection of COX-2-mediated inflammatory pathways [1].

Negative Control for PPARγ and TRPA1 Receptor Pharmacology

Damsin serves as an ideal negative control compound in studies investigating PPARγ or TRPA1 receptor agonism by pseudoguaianolides. Unlike neoambrosin, which acts as a selective partial agonist at both receptors, damsin exhibits no detectable activity in luciferase reporter and calcium fluorometric assays [1]. This functional divergence enables researchers to attribute observed PPARγ/TRPA1 effects specifically to neoambrosin or other active analogs, while using damsin as a structurally related inactive comparator [1].

Natural Product Scaffold for Semi-Synthetic Derivative Generation

Damsin is the natural parent scaffold from which ambrosin and other synthetic derivatives can be generated via semi-synthesis [1]. As the naturally occurring compound, damsin provides a renewable, plant-derived starting material for medicinal chemistry programs aimed at optimizing pseudoguaianolide bioactivity while modulating the C-2 oxidation state to tune potency and target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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